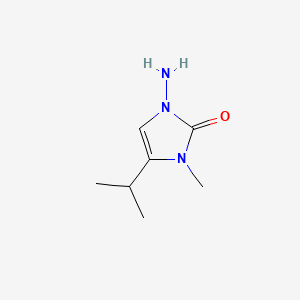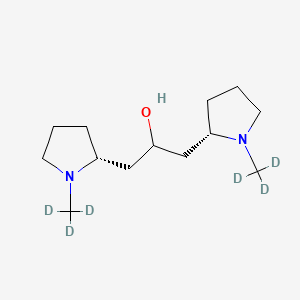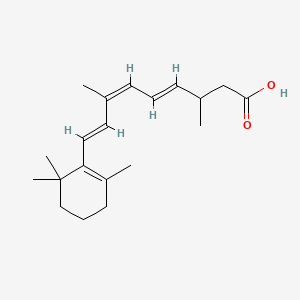
5-Methyl Nitrofurantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl Nitrofurantoin is a derivative of nitrofurantoin, a well-known nitrofuran antibiotic used primarily to treat urinary tract infections. This compound is characterized by the addition of a methyl group to the nitrofurantoin structure, which may influence its pharmacological properties and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-nitrofurfural diethyl ester with aminohydantoin under acidic conditions, followed by methylation using methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of 5-Methyl Nitrofurantoin often employs a reverse osmosis membrane reaction device to ensure high purity and yield. The process involves hydrolysis, catalysis, and reflux steps, followed by purification to meet medicinal standards .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl Nitrofurantoin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furan ring can undergo substitution reactions, particularly at the nitro and methyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various reduced and substituted derivatives of this compound, which may exhibit different biological activities .
Applications De Recherche Scientifique
5-Methyl Nitrofurantoin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nitrofuran derivatives and their reactivity.
Medicine: Explored for its potential use in treating infections resistant to other antibiotics.
Mécanisme D'action
The mechanism of action of 5-Methyl Nitrofurantoin involves its conversion by bacterial nitroreductases to electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, leading to bacterial cell death . The compound targets multiple pathways, making it less prone to resistance development .
Comparaison Avec Des Composés Similaires
Nitrofurantoin: The parent compound, widely used for urinary tract infections.
Nitrofurazone: Another nitrofuran derivative with similar antibacterial properties.
Furazolidone: Used for gastrointestinal infections.
Furaltadone: Employed in veterinary medicine.
Uniqueness: 5-Methyl Nitrofurantoin is unique due to the presence of the methyl group, which may enhance its pharmacokinetic properties and reduce the likelihood of bacterial resistance compared to its analogs .
Propriétés
Numéro CAS |
3668-93-7 |
|---|---|
Formule moléculaire |
C9H8N4O5 |
Poids moléculaire |
252.186 |
Nom IUPAC |
5-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H8N4O5/c1-5-8(14)11-9(15)12(5)10-4-6-2-3-7(18-6)13(16)17/h2-5H,1H3,(H,11,14,15)/b10-4+ |
Clé InChI |
RGLXSWBHDAXYKP-ONNFQVAWSA-N |
SMILES |
CC1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Synonymes |
5-Methyl-1-[[(5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione; 1-(5’-Nitro-2’-furfurylideneamino)-5-methyl-2,4-diketoimidazole; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


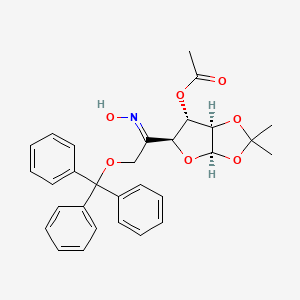
![pyrido[3,4-e][1,2,4]triazin-5(6H)-one](/img/structure/B585579.png)
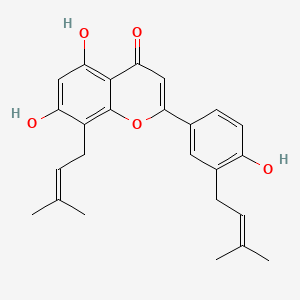

![6,9-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B585583.png)
